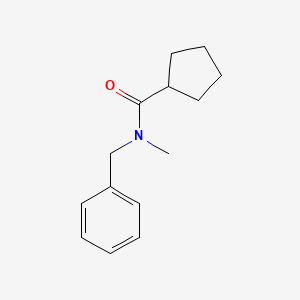![molecular formula C13H18N2O2 B7475629 N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific investigations.
Mécanisme D'action
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are proteins that play a key role in the immune response. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide specifically activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that is involved in the destruction of tumor cells.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, which leads to the activation of immune cells. This can lead to the destruction of tumor cells. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has also been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of scientific literature on its use. However, there are also some limitations to its use in lab experiments. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has been shown to have variable effects in different tumor models, which can make it difficult to draw definitive conclusions about its efficacy.
Orientations Futures
There are several future directions for the study of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide. One area of research is the development of combination therapies that include N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide and other cancer drugs. Another area of research is the development of new formulations of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide that can enhance its efficacy. Finally, there is a need for further research to better understand the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide and its potential use in the treatment of different types of cancer.
Méthodes De Synthèse
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide involves several steps. The starting materials are 3,4-dimethylbenzoyl chloride and dimethylamine, which are reacted to form N,N-dimethyl-3,4-dimethylbenzamide. This intermediate is then reacted with oxalyl chloride to form N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer models, including lung cancer, melanoma, and leukemia. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide works by inducing the production of cytokines, which are proteins that play a key role in the immune response. This leads to the activation of immune cells, which then attack the tumor cells.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(7-10(9)2)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJVXGWXNOCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)

![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)



![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)